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Compound of Interest |

Compound Name: Pivalaldehyde oxime
CAS No.: 637-91-2
Cat. No.: B1365898
. J

Compound: Pivalaldehyde Oxime (2,2-Dimethylpropanal oxime) CAS: 637-91-2 Formula:
MW: 101.15 g/mol [1]

Executive Summary & Application Context

Pivalaldehyde oxime is a sterically hindered oxime frequently employed as a stable
intermediate in the synthesis of nitriles (via dehydration), amines (via reduction), and as a
ligand in coordination chemistry. Its bulky tert-butyl group imposes significant steric constraints,
making it an excellent model for studying E/Z isomerization dynamics.

Critical Quality Attribute (CQA): The purity of this compound is best validated by the
disappearance of the aldehyde carbonyl signal (

H
9.48 ppm) and the appearance of the oxime methine doublet/singlet (

7.40-7.50 ppm).

Synthesis & Sample Preparation Protocol

Standardized workflow for generating analytical-grade samples.

Reaction Principles
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The synthesis relies on the condensation of pivalaldehyde with hydroxylamine hydrochloride. A
base (typically NaOAc or NaOH) is required to liberate the free hydroxylamine nucleophile.

Step-by-Step Protocol

o Reagent Prep: Dissolve Hydroxylamine HCI (1.2 equiv) in minimal distilled water.

» Buffering: Add Sodium Acetate (1.5 equiv) to buffer the solution (pH ~5-6). Note: Low pH
prevents reaction; high pH can degrade the aldehyde.

» Addition: Add Pivalaldehyde (1.0 equiv) dropwise in Methanol (solvent ratio 1:1 MeOH:H20).
e Reaction: Stir at Room Temperature (RT) for 2—4 hours.
o Validation: Monitor TLC (Hexane/EtOAc 4:1). Aldehyde spot (
~0.6) should disappear; Oxime spot (
~0.3) appears.[2][3][4][5]

o Workup: Evaporate MeOH. Extract aqueous residue with Dichloromethane (DCM). Wash
with brine. Dry over

 Purification: Recrystallize from hexane (if solid) or vacuum distill (if liquid/oil). Pivalaldehyde
oxime is typically a white crystalline solid (mp ~40-41 °C).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent:
| Reference: TMS (

0.00)

Isomerism (E vs. Z)

Like most aldoximes, pivalaldehyde oxime exists in equilibrium between E (anti) and Z (syn)
iIsomers.
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o E-Isomer (Major): The bulky tert-butyl group and the hydroxyl group are trans to each other
to minimize steric clash. This is the thermodynamically favored product (>95%).

e Z-Isomer (Minor): The cis arrangement causes significant steric repulsion.

H NMR Data (400 MHz)
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Visualization: Isomerization Equilibrium

Steric Control of Isomerism
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Caption: The bulky t-butyl group forces the equilibrium strongly toward the E-isomer to avoid

steric clash with the oxime hydroxyl.

Infrared (IR) Spectroscopy

Method: ATR-FTIR or KBr Pellet
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The IR spectrum provides a rapid "fingerprint” to distinguish the oxime from the starting
aldehyde.

Frequency (
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Mass Spectrometry (MS)

Method: EI (70 eV)

Pivalaldehyde oxime follows a fragmentation pattern driven by the stability of the tert-butyl
cation.

Fragmentation Pathway

e Molecular lon (

): m/z 101 (Weak).
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Base Peak: m/z 57 (

). The tert-butyl cation is exceptionally stable and dominates the spectrum.

Alpha-Cleavage: Cleavage of the C-C bond between the t-butyl group and the C=N moiety.

Loss of OH: m/z 84 (

)-

Loss of Methyl: m/z 86 (

Visualization: Fragmentation Logic
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Caption: Fragmentation is dominated by the formation of the stable t-butyl cation (m/z 57) via
alpha-cleavage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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